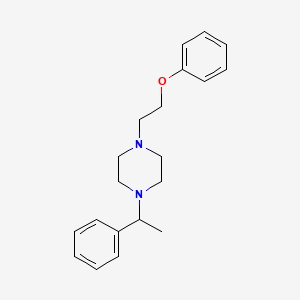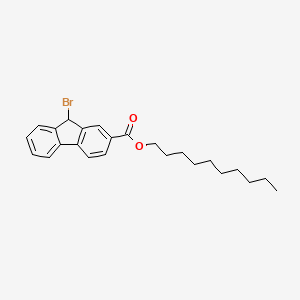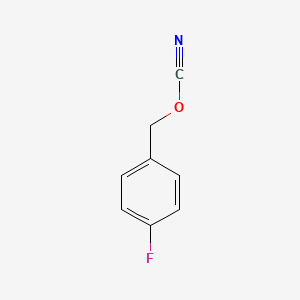
(2,6-Diphenylphenyl) carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Diphenylphenyl) carbonochloridate is an organic compound with the molecular formula C20H15ClO2. It is a derivative of carbonochloridic acid, where the hydrogen atoms are replaced by phenyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diphenylphenyl) carbonochloridate typically involves the reaction of 2,6-diphenylphenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,6-Diphenylphenol+Phosgene→(2,6-Diphenylphenyl) carbonochloridate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Diphenylphenyl) carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-diphenylphenol and hydrochloric acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, toluene
Catalysts: Pyridine, triethylamine
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Hydrolysis Products: 2,6-Diphenylphenol and hydrochloric acid.
Aplicaciones Científicas De Investigación
(2,6-Diphenylphenyl) carbonochloridate is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical compounds, particularly in the formation of ester and amide linkages.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,6-Diphenylphenyl) carbonochloridate involves its reactivity towards nucleophiles. The carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of substituted products. The reaction typically proceeds through a nucleophilic acyl substitution mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl carbonochloridate
- Benzyl carbonochloridate
- 2,4-Diphenylphenyl carbonochloridate
Uniqueness
(2,6-Diphenylphenyl) carbonochloridate is unique due to the presence of two phenyl groups at the 2 and 6 positions, which provide steric hindrance and influence its reactivity. This makes it distinct from other carbonochloridates, which may have different substituents and reactivity profiles.
Propiedades
Número CAS |
917897-83-7 |
|---|---|
Fórmula molecular |
C19H13ClO2 |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
(2,6-diphenylphenyl) carbonochloridate |
InChI |
InChI=1S/C19H13ClO2/c20-19(21)22-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H |
Clave InChI |
XKZUPTSWSNYGFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)
![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)


![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)

![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)



![[4-(Octyloxy)phenyl]methyl tribromoacetate](/img/structure/B14187266.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)

